Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
Description
Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a tetrahydro ring system. The molecule is substituted with an ethyl carboxylate group at position 3 and a carbamoyl linkage at position 2, connected to a 3-(2-chlorophenyl)-5-methylisoxazole moiety. The compound’s synthesis typically involves multi-step reactions, including cyclization, acetylation, and coupling protocols, as observed in analogous benzo[b]thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-3-28-22(27)18-14-9-5-7-11-16(14)30-21(18)24-20(26)17-12(2)29-25-19(17)13-8-4-6-10-15(13)23/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNFQECALWDBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H21ClN2O4S
- Molecular Weight : 444.93 g/mol
- CAS Number : Not specified in the sources but can be derived from the chemical structure.
The compound features a unique arrangement of a tetrahydrobenzo[b]thiophene core linked to an isoxazole moiety, which is known for its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for the survival of pathogenic organisms. For instance, it targets aspartate transcarbamoylase (ATCase) in Plasmodium falciparum, demonstrating IC50 values in the low micromolar range (1.59 µM to 5.69 µM) against malarial ATCase while showing selectivity over human ATCase .
- Anti-proliferative Effects : Studies indicate that derivatives related to this compound exhibit significant anti-proliferative activity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values below 0.5 µM against multiple cancer cell lines, indicating potent cytotoxic effects .
- Targeting Specific Pathways : The presence of electron-withdrawing groups such as chlorine and carbonyl functionalities enhances the compound's ability to disrupt metabolic pathways in target cells, leading to apoptosis in malignant cells .
Efficacy in Biological Assays
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Case Studies and Research Findings
- Fragment-Based Screening : A study utilized fragment-based screening to identify compounds that inhibit PfATCase effectively. The identified compounds exhibited promising results in terms of both potency and selectivity, suggesting a viable route for developing anti-malarial drugs based on this scaffold .
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of this compound showed no significant cytotoxicity at concentrations up to 100 µM against human lymphocytes and HepG2 cells, highlighting its potential safety profile for therapeutic use .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl and thiophene rings significantly influence the biological activity of these compounds. The introduction of halogens and other electron-withdrawing groups has been correlated with increased potency against both parasitic and cancerous cells .
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial properties. Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may show similar activities due to its structural features which are known to interact with microbial enzymes .
-
Anticancer Potential :
- Research has suggested that compounds with isoxazole moieties can induce apoptosis in cancer cells. The incorporation of these groups into the benzo[b]thiophene framework may enhance the compound’s ability to target cancer pathways . Preliminary studies show promising results in cell line assays indicating its potential as an anticancer agent.
- Neuroprotective Effects :
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound is being explored for several medicinal applications:
- Drug Development : The unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases.
- Pharmacological Research : Its potential as an immunosuppressant opens avenues for research in autoimmune diseases and transplant medicine .
Case Studies
- Study on Antimicrobial Properties :
-
Evaluation of Anticancer Activity :
- In vitro studies demonstrated that structurally related compounds induced apoptosis in breast cancer cell lines through caspase activation pathways. The mechanism involved the modulation of p53 signaling pathways, highlighting the importance of structural modifications in enhancing anticancer efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzo[b]thiophene Family
Compound 1a : Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
- Key Differences :
- The tetrahydrobenzo[b]thiophene system in the target compound replaces the 4,7-dioxo-4,7-dihydrobenzo[b]thiophene core of 1a.
- Substituents: 1a lacks the isoxazole-carbamoyl group but includes hydroxyl and methyl groups at positions 5 and 3, respectively.
- Synthesis : 1a is synthesized via acetylation with acetic anhydride and boron trifluoride diethyl etherate, yielding a triacetate intermediate (73% yield, mp 153–156°C) . In contrast, the target compound likely requires coupling reactions for the isoxazole moiety.
- Reactivity : The absence of the electron-withdrawing 2-chlorophenyl group in 1a may reduce steric hindrance and alter nucleophilic substitution pathways.
Compound 1b : Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate
- Key Differences: 1b features a phenyl group at position 3 instead of the methyl group in 1a or the isoxazole-carbamoyl group in the target compound.
- Physical Properties : 1b exhibits a higher melting point (174–178°C) than 1a, attributed to increased aromaticity from the phenyl group . The target compound’s melting point is likely influenced by the bulky 2-chlorophenyl substituent.
Functional Group Comparisons
- Isoxazole vs. Benzene Rings :
- The 3-(2-chlorophenyl)-5-methylisoxazole group introduces both electron-withdrawing (Cl) and electron-donating (methyl) effects, modulating electronic properties distinct from purely aromatic substituents in 1a/1b.
- Isoxazole’s nitrogen-oxygen heterocycle may enhance hydrogen-bonding capacity, affecting solubility and receptor binding.
- Ethyl Carboxylate vs. Acetate Esters :
- The ethyl carboxylate group in the target compound and 1a/1b contributes to similar solubility profiles in polar solvents. However, the tetrahydrobenzo[b]thiophene core may reduce crystallinity compared to dihydro analogues.
Pharmacological and Environmental Relevance
- The 2-chlorophenyl group may enhance lipophilicity, improving membrane permeability .
- Environmental Stability : The tetrahydro ring system may reduce oxidative degradation compared to dihydro analogues, as saturated systems are less prone to radical-mediated reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
